molecular formula C18H19N3O3 B2926153 2-(1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1903164-46-4

2-(1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2926153
CAS RN: 1903164-46-4
M. Wt: 325.368
InChI Key: JPTJLLBSDBMZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a double bond . It also has an azetidine ring, which is a four-membered ring with one nitrogen . Additionally, it has a tetrahydroisoindole dione group, which is a bicyclic structure with two carbonyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a pyridine ring could make it somewhat basic , and the presence of multiple rings could affect its solubility and stability .

Scientific Research Applications

Anti-Fibrosis Activity

This compound has shown promise in the field of anti-fibrosis research. Fibrosis is the formation of excess fibrous connective tissue in an organ or tissue, often resulting from a reparative or reactive process. By inhibiting the expression of collagen, this compound could potentially be developed into novel anti-fibrotic drugs .

Antimicrobial Properties

Compounds with a pyrimidine structure, which is present in the compound , are known to exhibit antimicrobial activities. This suggests that our compound could be used in the development of new antimicrobial agents that are effective against a range of bacterial and fungal species .

Anticancer Activity

The structural features of this compound suggest it may have applications in cancer treatment, particularly due to its potential to inhibit receptor tyrosine kinase. This enzyme plays a crucial role in the signaling pathways that regulate cell division and survival, making it a target for anticancer drugs .

Pharmacokinetic Profiles

Understanding the pharmacokinetic profiles of new compounds is essential for drug development. This compound’s structure allows for the evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its potential use as a medication .

Antioxidant Activity

Antioxidants are vital in protecting the body from damage caused by free radicals. The compound’s ability to act as an antioxidant has been compared to ascorbic acid, indicating its potential use in preventing oxidative stress-related diseases .

Synthesis of Heterocyclic Compounds

The compound can be used as a precursor in the synthesis of novel heterocyclic compounds. These compounds have a wide range of biological activities and are an important component of medicinal chemistry and chemical biology .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets in a variety of ways, depending on its structure and functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing efficient methods for its synthesis .

properties

IUPAC Name

2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-16(8-12-4-3-7-19-9-12)20-10-13(11-20)21-17(23)14-5-1-2-6-15(14)18(21)24/h1-4,7,9,13-15H,5-6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTJLLBSDBMZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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